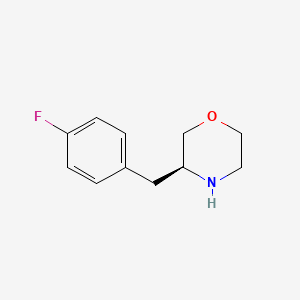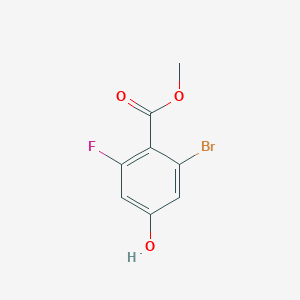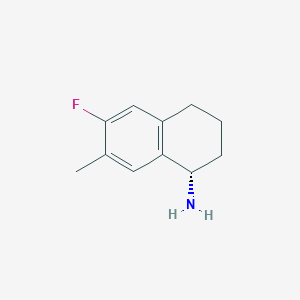
(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is a chemical compound characterized by the presence of a cyclopropyl group attached to a 3,5-difluoropyridin-4-yl moiety through a methanamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Difluoropyridinyl Moiety: The 3,5-difluoropyridin-4-yl group can be synthesized through halogenation reactions, where fluorine atoms are introduced to the pyridine ring.
Linkage via Methanamine: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination reactions using appropriate amine and aldehyde precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3,5-Difluoropyridin-4-yl)ethanamine: Similar in structure but with an ethanamine linkage instead of a methanamine linkage.
(3,5-Difluoropyridin-4-yl)methanamine: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
(S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10F2N2 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(S)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2/t9-/m0/s1 |
Clé InChI |
GJACGOWGNQVPPX-VIFPVBQESA-N |
SMILES isomérique |
C1CC1[C@@H](C2=C(C=NC=C2F)F)N |
SMILES canonique |
C1CC1C(C2=C(C=NC=C2F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)


![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)









